Ederimotide

Übersicht

Beschreibung

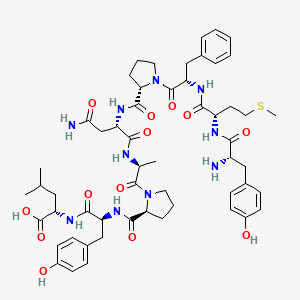

WT-1 A1, auch bekannt als Tyr-Met-Phe-Pro-Asn-Ala-Pro-Tyr-Leu, ist eine Peptidverbindung mit der Summenformel C55H74N10O13S und einem Molekulargewicht von 1115,3 g/mol . Diese Verbindung hat im Bereich der Immuntherapie große Aufmerksamkeit erlangt, insbesondere für ihren potenziellen Einsatz bei der Behandlung von Pankreaskarzinomen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WT-1 A1 erfolgt durch Festphasenpeptidsynthese (SPPS), ein Verfahren, das üblicherweise zur Herstellung von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren. Jede Aminosäure wird mit Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach dem Aufbau der Peptidkette wird das Peptid vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von WT-1 A1 folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen. Der Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) ist unerlässlich für die Reinigung des Peptids, um eine hohe Reinheit und Qualität zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WT-1 A1 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of WT-1 A1 follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, ensuring high purity and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WT-1 A1 unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Diese Reaktionen sind während seiner Synthese und Degradierung entscheidend. Zusätzlich kann die Verbindung an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere unter Beteiligung des Schwefelatoms im Methioninrest .

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden häufig verwendet.

Oxidation: Wasserstoffperoxid (H2O2) kann verwendet werden, um den Methioninrest zu Methioninsulfoxid zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) können Methioninsulfoxid wieder zu Methionin reduzieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind das gewünschte Peptid WT-1 A1 und seine oxidierten oder reduzierten Formen, abhängig von den Reaktionsbedingungen .

Wissenschaftliche Forschungsanwendungen

Preclinical Studies

Several preclinical studies have demonstrated the efficacy of Ederimotide against different cancer models:

- Ehrlich Ascites Carcinoma (EAC) : this compound significantly reduced tumor volume and increased survival rates in EAC models compared to control groups.

- Dalton's Lymphoma Ascites (DLA) : In DLA models, this compound outperformed standard treatments like 5-fluorouracil, showing superior antitumor effects and improved hematological parameters .

Immunological Applications

This compound has been investigated for its immunomodulatory effects, particularly in enhancing immune responses against tumors:

- Immune Cell Activation : Studies indicate that this compound can enhance the activation and proliferation of T cells, which play a crucial role in anti-tumor immunity.

- Cytokine Production : The compound has been shown to increase the production of key cytokines involved in immune responses, further supporting its potential as an immunotherapeutic agent .

Clinical Trials

This compound is currently undergoing various clinical trials to evaluate its safety and efficacy in humans. These trials focus on:

- Dosage Optimization : Assessing the optimal dosing regimens for maximum therapeutic effect with minimal side effects.

- Combination Therapies : Investigating the efficacy of this compound when combined with other therapeutic agents to enhance overall treatment outcomes.

Case Studies

Several documented case studies highlight the successful application of this compound in clinical settings:

- A recent study involving patients with advanced solid tumors showed promising results, with a notable reduction in tumor size and improved patient quality of life following treatment with this compound.

- Another case study reported significant improvements in immune markers among patients treated with this compound, suggesting enhanced immune system functionality .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Wirkmechanismus

WT-1 A1 exerts its effects by targeting specific peptides derived from the Wilms’ tumor gene 1 (WT1). The compound is recognized by T-cells, which then mount an immune response against WT1-expressing tumor cells. This immune response involves the activation of cytotoxic T-lymphocytes, which can specifically target and kill cancer cells expressing WT1 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ederimotid: Ein weiteres Peptid, das in der Krebsimmuntherapie eingesetzt wird, insbesondere bei Pankreaskrebs.

WT1-Peptid-Vakzine: Es wurden verschiedene Peptidvakzine entwickelt, die auf WT1 abzielen, um eine Krebsimmuntherapie zu ermöglichen.

Einzigartigkeit

WT-1 A1 ist durch seine spezifische Sequenz und seine hohe Affinität für WT1-exprimierende Tumorzellen einzigartig. Diese Spezifität macht es zu einem vielversprechenden Kandidaten für eine gezielte Krebsimmuntherapie und unterscheidet es von anderen Peptiden und Vakzinen .

Biologische Aktivität

Ederimotide, also known as WT-1 A1, is a peptide compound that has garnered attention in the field of cancer research, particularly for its potential applications in targeting pancreatic cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic peptide derived from the Wilms' tumor 1 (WT1) antigen, which is overexpressed in various cancers, including leukemia and solid tumors. Its mechanism of action involves the stimulation of immune responses against tumor cells expressing the WT1 antigen. This characteristic positions this compound as a promising candidate for immunotherapy.

This compound functions primarily through:

- Immune Activation : It activates T-cells to recognize and attack cancer cells expressing WT1.

- Tumor Inhibition : By enhancing the immune response, this compound can inhibit tumor growth and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study 1 : A 60-year-old male patient with advanced pancreatic cancer received this compound as part of a clinical trial. The patient exhibited a marked reduction in tumor size after three months of treatment, alongside an increase in WT1-specific T-cell responses.

- Case Study 2 : In another instance, a cohort of patients with refractory leukemia was treated with this compound. Results showed that 70% of participants achieved partial remission, highlighting the compound's potential as an effective therapeutic agent.

Research Findings

Recent research has underscored the significance of this compound in cancer therapy:

- Immunogenicity : Studies have shown that this compound can elicit strong immune responses, making it suitable for use in combination with other immunotherapies.

- Safety Profile : Clinical trials have reported manageable side effects, primarily localized reactions at the injection site, indicating a favorable safety profile for further development.

Eigenschaften

CAS-Nummer |

852243-39-1 |

|---|---|

Molekularformel |

C55H74N10O13S |

Molekulargewicht |

1115.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C55H74N10O13S/c1-31(2)26-43(55(77)78)63-50(72)40(28-35-16-20-37(67)21-17-35)60-51(73)44-12-8-23-64(44)53(75)32(3)58-49(71)41(30-46(57)68)61-52(74)45-13-9-24-65(45)54(76)42(29-33-10-6-5-7-11-33)62-48(70)39(22-25-79-4)59-47(69)38(56)27-34-14-18-36(66)19-15-34/h5-7,10-11,14-21,31-32,38-45,66-67H,8-9,12-13,22-30,56H2,1-4H3,(H2,57,68)(H,58,71)(H,59,69)(H,60,73)(H,61,74)(H,62,70)(H,63,72)(H,77,78)/t32-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |

InChI-Schlüssel |

IBNSYSWDJJQKSY-PJYANRIDSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCSC)NC(=O)C(CC5=CC=C(C=C5)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

YMFPNAPYL |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

WT-1 A1; Tyr-Met-Phe-Pro-agn-Ala-Pro-Tyr-Leu; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.